molecular formula C24H44O12 B13657465 [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate

[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate

Cat. No.: B13657465
M. Wt: 524.6 g/mol
InChI Key: KGUHOFWIXKIURA-UHFFFAOYSA-N
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Description

[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate: is a saccharolipid, a class of organic compounds where fatty acids are linked directly to a sugar backbone. This structure is compatible with membrane bilayers, making it an interesting compound for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate typically involves the esterification of dodecanoic acid with a sugar alcohol derivative. The reaction conditions often include the use of acid catalysts and anhydrous environments to drive the esterification process to completion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of biocatalysts, such as lipases, can also be explored to enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the ester linkage, potentially converting it back to the alcohol and acid components.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles replace the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols and acids.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate is used as a model compound to study esterification and hydrolysis reactions. Its unique structure makes it a valuable tool for understanding the behavior of saccharolipids in various chemical environments.

Biology

In biological research, this compound is studied for its role in membrane biology. Its compatibility with membrane bilayers allows researchers to investigate its effects on membrane fluidity and permeability.

Medicine

In medicine, the compound’s potential as a drug delivery agent is explored due to its ability to integrate into lipid bilayers. This property can be leveraged to enhance the delivery of hydrophobic drugs.

Industry

Industrially, this compound is used in the formulation of emulsifiers and surfactants. Its amphiphilic nature makes it an excellent candidate for stabilizing emulsions in various products.

Mechanism of Action

The mechanism by which [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate exerts its effects is primarily through its integration into lipid bilayers. This integration can alter membrane properties, such as fluidity and permeability, affecting the function of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sucrose monolaurate: Another saccharolipid with similar structural features but different fatty acid chain length.

    Glycolipids: Compounds where sugars are linked to lipid moieties, sharing similar amphiphilic properties.

Uniqueness

What sets [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate apart is its specific combination of a sugar backbone with a dodecanoate ester. This unique structure provides distinct physicochemical properties, making it particularly useful in applications requiring membrane compatibility and stability.

Properties

IUPAC Name

[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUHOFWIXKIURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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